molecular formula C23H27N5O2 B6453607 2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine CAS No. 2548977-53-1

2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B6453607
CAS No.: 2548977-53-1
M. Wt: 405.5 g/mol
InChI Key: OXDNEODNOYBKEB-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a 1-methylpyrazole group at position 5 and a piperidine-4-yloxy moiety at position 2. The piperidine ring is further functionalized with a 2-(2,3-dihydrobenzofuran-5-yl)ethyl chain.

Properties

IUPAC Name

2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]oxy-5-(1-methylpyrazol-4-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-27-16-20(15-26-27)19-13-24-23(25-14-19)30-21-5-9-28(10-6-21)8-4-17-2-3-22-18(12-17)7-11-29-22/h2-3,12-16,21H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDNEODNOYBKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)CCC4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Benzofuran Motifs

  • Compound from EP 1 808 168 B1 ():

    • Structure: 4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidine-1-carbothioic acid pyridin-4-ylamide
    • Key Differences: Replaces dihydrobenzofuran with a methanesulfonylphenyl group and adds a carbothioic acid-pyridinylamide substituent.
    • Implications: The sulfonyl group enhances solubility but may reduce membrane permeability compared to the hydrophobic dihydrobenzofuran .
  • Compound from EP 1 808 168 B1 (): Structure: {1-[6-(Benzo[1,3]dioxol-5-ylamino)-5-nitro-pyrimidin-4-yl]-piperidin-4-yl}-(4-fluoro-phenyl)-methanone Key Differences: Substitutes dihydrobenzofuran with a benzodioxole and introduces a nitro group and fluorophenyl ketone.
  • 2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine ():

    • Structure: Benzodioxole-linked piperazine-pyrimidine.
    • Key Differences: Uses benzodioxole instead of dihydrobenzofuran and piperazine instead of piperidine.
    • Implications: The benzodioxole’s electron-rich structure may improve antioxidant activity, while piperazine enhances solubility .

Pyrazole/Pyrimidine Hybrids

  • 1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-4-carboxylic acid ():

    • Structure: Imidazo-pyrimidine core with benzodioxole and piperidine-carboxylic acid.
    • Key Differences: Replaces pyrazole with imidazole and adds a carboxylic acid.
    • Implications: The carboxylic acid improves water solubility but may limit blood-brain barrier penetration .
  • Compound from EP 1 808 168 B1 ():

    • Structure: 1-(2-Fluoro-4-methanesulfonyl-phenyl)-4-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-cyclohexyloxy]-1H-pyrazolo[3,4-d]pyrimidine
    • Key Differences: Incorporates a sulfonylphenyl group and oxadiazole-substituted cyclohexyloxy chain.
    • Implications: The oxadiazole may enhance metabolic stability, while the sulfonyl group could improve target affinity .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~470 g/mol (estimated) ~550 g/mol ~520 g/mol
logP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 (lower due to sulfonyl) ~3.2 (nitro group increases)
Solubility Low (dihydrobenzofuran) Moderate (sulfonyl) Low (nitro, fluorophenyl)

Pharmacological Trends

  • Nitro Groups (): Nitro-substituted analogues (e.g., ) show enhanced antimycobacterial activity but may face toxicity hurdles .
  • Sulfonyl Groups (): Improve solubility and target engagement in enzyme inhibitors (e.g., phosphodiesterases) but reduce passive diffusion .
  • Benzodioxole vs. Dihydrobenzofuran (): Benzodioxole derivatives exhibit better metabolic stability, while dihydrobenzofuran may enhance CNS penetration due to higher lipophilicity .

Methodological Considerations in Comparative Studies

  • Structural Similarity Metrics (): Fingerprint-based methods (e.g., Tanimoto coefficient) may classify dihydrobenzofuran and benzodioxole as dissimilar due to electronic differences, while shape-based methods could highlight their steric overlap .
  • Crystallography (): SHELXL refinements () are critical for resolving conformational details of piperidine and pyrimidine rings, as demonstrated in analogous compounds .

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